molecular formula C6H12O3 B1581838 3-Methoxyisobutyric Acid Methyl Ester CAS No. 3852-11-7

3-Methoxyisobutyric Acid Methyl Ester

Cat. No.: B1581838
CAS No.: 3852-11-7
M. Wt: 132.16 g/mol
InChI Key: LYLUAHKXJUQFDG-UHFFFAOYSA-N
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Description

3-Methoxyisobutyric Acid Methyl Ester: is an organic compound with the molecular formula C6H12O3. It is a colorless to almost colorless clear liquid, known for its use as a chemical intermediate in various industrial applications. The compound is characterized by the presence of a carbonyl group adjacent to an ether group, making it an ester .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyisobutyric Acid Methyl Ester can be synthesized through the esterification of 3-methoxyisobutyric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of methyl 3-methoxyisobutyrate often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisobutyric Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-methoxyisobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes and other proteins.

Comparison with Similar Compounds

  • Methyl 3-methoxy-2-methylpropionate
  • 3-methoxyisobutyric acid methyl ester
  • 3-methoxy-2-methylpropionic acid methyl ester

Comparison: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and specific gravity, making it suitable for specific industrial applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-methoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(4-8-2)6(7)9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLUAHKXJUQFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959376
Record name Methyl 3-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3852-11-7
Record name Propanoic acid, 3-methoxy-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3852-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxyisobutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methoxyisobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An analysis of the obtained crude reaction solution by gas chromatography revealed that the conversion of methyl 2-chloro-2-methylpropanoate was 68.8% and the yield of methyl methacrylate was 13.6%. As to another product, methyl 3-methoxy-2-methylpropanoate was obtained in an 18.0% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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